

Luvesilocin (4-GO-DiPT): A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Luvesilocin*

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Abstract

Luvesilocin (4-GO-DiPT), a novel prodrug of the psychedelic tryptamine 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), is currently under investigation for its therapeutic potential in treating various psychiatric disorders, including postpartum and treatment-resistant depression.[1][2] Its unique pharmacological profile, characterized by a rapid onset and shorter duration of action compared to classic psychedelics like psilocybin, has positioned it as a compound of significant interest in the field of neurotherapeutics.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and key experimental methodologies associated with **Luvesilocin** and its active metabolite, 4-HO-DiPT.

Chemical Structure and Physicochemical Properties

Luvesilocin, chemically named 1-[3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl]pentanedioate, is a glutaryl ester prodrug of 4-HO-DiPT.[2] The addition of the glutarate moiety enhances its aqueous solubility, making it suitable for parenteral administration.[4] Upon administration, **Luvesilocin** is rapidly metabolized to its active form, 4-HO-DiPT.[2]

Table 1: Physicochemical Properties of **Luvesilocin** (4-GO-DiPT) and 4-HO-DiPT

Property	Luvesilocin (4-GO-DiPT)	4-HO-DiPT
IUPAC Name	1-[3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl] pentanedioate	3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol
Synonyms	RE104, FT-104, 4-Glutaryloxy-N,N-diisopropyltryptamine	Iprocin, 4-Hydroxy-N,N-diisopropyltryptamine
Molecular Formula	C21H30N2O4	C16H24N2O
Molar Mass	390.48 g/mol	260.38 g/mol
CAS Number	2756001-39-3	132328-45-1
Appearance	White to off-white solid	Crystalline solid
Solubility	High aqueous solubility	Limited aqueous solubility

Synthesis

The synthesis of **Luvesilocin** (4-GO-DiPT) involves the esterification of 4-HO-DiPT with glutaric anhydride. The synthesis of the active metabolite, 4-HO-DiPT, can be achieved through a multi-step process starting from 4-benzyloxyindole.

Experimental Protocol: Synthesis of 4-HO-DiPT

This protocol is adapted from the synthesis of a similar tryptamine, 4-HO-NiPT.[\[1\]](#)

- **Step 1: Synthesis of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide.** To a solution of 4-benzyloxyindole in diethyl ether, add oxalyl chloride dropwise at 0°C. Stir the resulting mixture for several hours at the same temperature. Subsequently, add diisopropylamine dropwise and allow the mixture to warm to room temperature and stir overnight.
- **Step 2: Reduction to 4-benzyloxy-N,N-diisopropyltryptamine.** Suspend the product from Step 1 in tetrahydrofuran and add a reducing agent, such as borane-tetrahydrofuran complex, dropwise at 0°C. Heat the reaction at reflux overnight. After cooling, quench the reaction with hydrochloric acid and then basify with ammonium hydroxide. Extract the product with an organic solvent.

- Step 3: Debenzylation to 4-HO-DiPT. Dissolve the product from Step 2 in methanol and add a palladium catalyst (e.g., palladium on carbon). Stir the mixture under a hydrogen atmosphere for several hours. Filter the reaction mixture and remove the solvent in vacuo. The resulting residue can be purified by silica gel chromatography to yield 4-HO-DiPT.

Experimental Protocol: Synthesis of Luvesilocin (4-GO-DiPT)

- Dissolve 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) in chloroform.
- Add triethylamine followed by glutaric anhydride to the solution.
- Stir the mixture at room temperature, which will result in the formation of a precipitate.
- Isolate the precipitate via filtration.
- Triturate the precipitate with tetrahydrofuran and wash with chloroform to obtain **Luvesilocin** as a white powder.

Pharmacology

Luvesilocin is a prodrug that is rapidly converted to 4-HO-DiPT in the body.[2] 4-HO-DiPT is a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT_{2A} receptor, which is believed to mediate its psychedelic effects.[2]

Receptor Binding Affinity

The binding profile of 4-HO-DiPT has been characterized at various serotonin receptors and other targets.

Table 2: Receptor Binding Affinity (K_i, nM) of 4-HO-DiPT

Receptor	Ki (nM)
5-HT1A	>1,000
5-HT1B	>1,000
5-HT1D	>1,000
5-HT2A	120
5-HT2B	1800
5-HT2C	6,400
SERT	Mid to high nM affinity
Dopamine D2	>1,000
Alpha-2A	>1,000
Histamine H1	>1,000

Note: Data compiled from multiple sources. Ki values can vary depending on the specific experimental conditions.

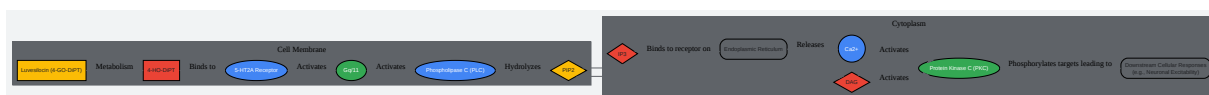
Pharmacokinetics

Table 3: Pharmacokinetic Parameters of **Luvesilocin** and 4-HO-DiPT

Parameter	Luvesilocin (s.c. injection, human)	4-HO-DiPT (from Luvesilocin s.c. injection, human)	4-HO-DiPT (from RE104 s.c. administration, rat)
Elimination Half-life (t _{1/2})	0.43–0.64 hours[2]	2.7–4.1 hours[3]	40 minutes[4]
Time to Maximum Concentration (T _{max})	Not reported	Not reported	Not reported
Duration of Action	~3.6 hours (psychedelic effects) [2]	-	-

Signaling Pathways

The primary mechanism of action of 4-HO-DIPT is through its agonist activity at the 5-HT_{2A} receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.



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Caption: 5-HT_{2A} Receptor Gq Signaling Pathway.

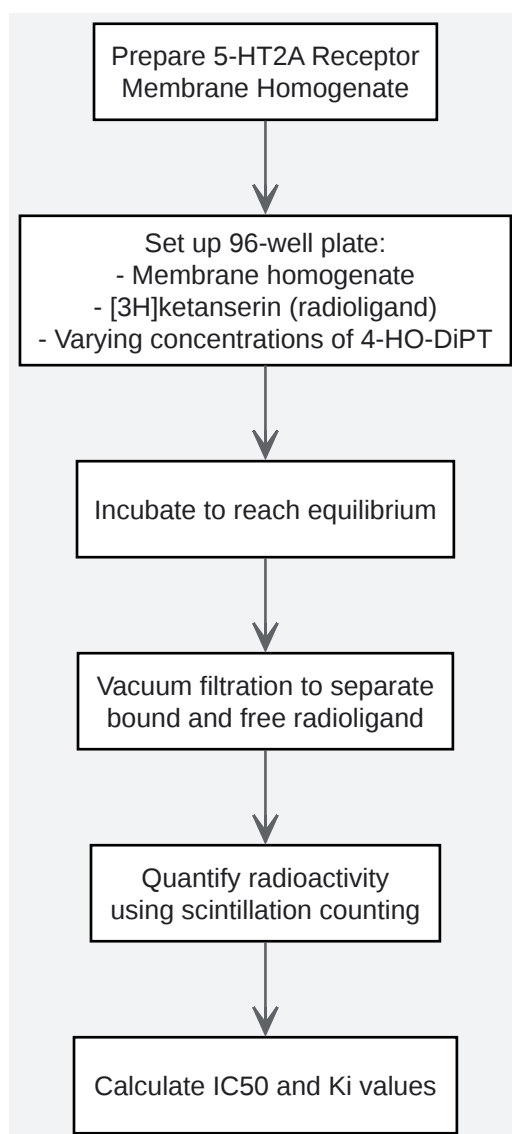
Key Experimental Protocols

Radioligand Displacement Assay for 5-HT_{2A} Receptor Binding

This in vitro assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT_{2A} receptor.

- **Membrane Preparation:** Prepare cell membranes from a cell line stably expressing the human 5-HT_{2A} receptor (e.g., CHO-K1 cells).^[5] Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.^[6]
- **Assay Setup:** In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled 5-HT_{2A} antagonist (e.g., [³H]ketanserin), and varying concentrations of the test compound (4-HO-DIPT).^{[5][6]}
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.^[6]

- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with cold buffer to remove non-specific binding.[6]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.[6]



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Caption: Radioligand Displacement Assay Workflow.

Head-Twitch Response (HTR) in Rodents

The HTR is a behavioral assay used as a proxy for hallucinogenic potential in rodents, mediated by 5-HT_{2A} receptor activation.^[7]

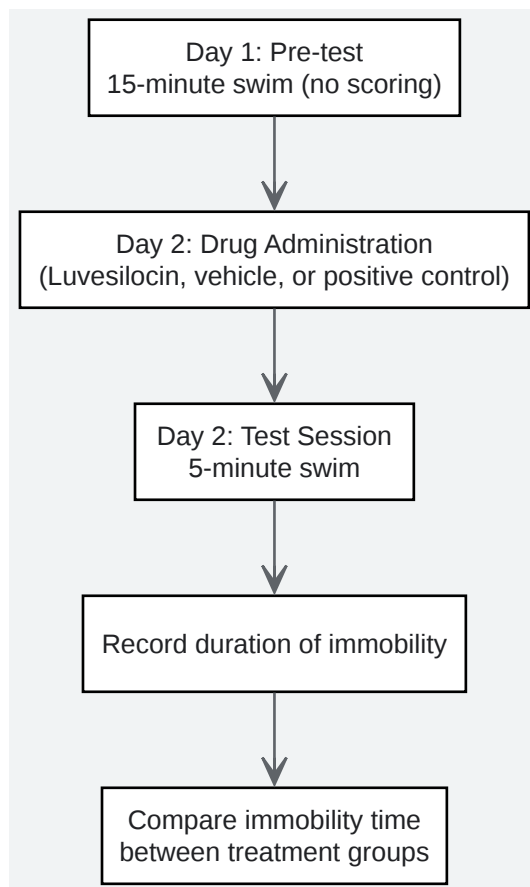
- Animal Model: Use male C57BL/6J mice.^[8]
- Drug Administration: Administer **Luvesilocin** or 4-HO-DiPT via subcutaneous or intraperitoneal injection at various doses.^[9]
- Observation: Place the mice individually in a clear observation chamber. Record the number of head twitches over a specified period (e.g., 30-60 minutes) post-injection. A head twitch is a rapid, rotational movement of the head.^[10]
- Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve.

Forced Swim Test (FST) in Rodents

The FST is a behavioral model used to assess antidepressant-like activity.^[4]

- Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.^{[11][12]}
- Pre-test Session (Day 1): Place each rat in the water cylinder for 15 minutes. This session is for habituation and is not scored.^[13]
- Test Session (Day 2): Administer **Luvesilocin**, a reference antidepressant, or vehicle to the animals. After a specified pre-treatment time, place the rats in the water cylinder for a 5-minute test session.^{[11][13]}
- Scoring: Record the duration of immobility during the test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
- Data Analysis: Compare the mean immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests

antidepressant-like effects.[4]



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Caption: Forced Swim Test Experimental Workflow.

Conclusion

Luvesilocin (4-GO-DiPT) represents a promising new avenue in the development of psychedelic-based therapeutics. Its favorable pharmacokinetic profile and potent activation of the 5-HT_{2A} receptor signaling pathway underscore its potential for treating a range of psychiatric conditions. This technical guide provides a foundational overview of its chemical and pharmacological properties, along with key experimental methodologies, to support further research and development in this exciting area. As clinical trials progress, a deeper understanding of **Luvesilocin**'s therapeutic efficacy and safety profile will continue to emerge, shaping the future of psychiatric medicine.

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